molecular formula C24H15F3N4O B611424 Torin 2 CAS No. 1223001-51-1

Torin 2

Cat. No. B611424
M. Wt: 432.4062
InChI Key: GUXXEUUYCAYESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Torin 2 is a potent and selective ATP-competitive mTOR inhibitor with superior pharmacokinetics . It is a member of the class of pyridoquinolines that is benzo [h] [1,6]naphthyridin-2-one carrying additional 3- (trifluoromethyl)phenyl and 6-aminopyridin-3-yl substituents at positions 1 and 9 respectively . It exhibits anticancer properties and has a role as a mTOR inhibitor and an antineoplastic agent .


Synthesis Analysis

Torin 2 is a second-generation ATP competitive mTOR kinase inhibitor with a better pharmacokinetic profile . In a study, eight new Torin 2 analogs were designed and synthesized through multistep synthesis .


Molecular Structure Analysis

The molecular formula of Torin 2 is C24H15F3N4O . The InChI string and the canonical SMILES string provide a detailed description of the molecule’s structure .


Chemical Reactions Analysis

A series of in vitro kinase activity assays indicate that Torin 2 inhibits mTORC1 with an IC 50 of 2.1 nM . Cellular activity assays demonstrate that Torin 2 inhibits cellular mTOR activity with an EC 50 of 0.25 nM . Torin 2 treatment of cells attenuates phosphorylation of mTOR downstream targets .


Physical And Chemical Properties Analysis

Torin 2 has a molecular weight of 432.4 g/mol . It is supplied as a lyophilized powder and is soluble in DMSO at 8mg/ml .

Scientific Research Applications

Mechanistic Target of Rapamycin (mTOR) Inhibition

Torin 2 is an ATP-competitive inhibitor of mTOR complexes, playing a crucial role in cellular growth, proliferation, and viability. The substance shows promise in combating age-related diseases, including cancer, neurodegenerative diseases, cardiomyopathy, and sarcopenia. Compared to its counterpart, rapamycin, Torin 2 offers increased bioavailability and an improved pharmacokinetic profile. Research using the African killifish Nothobranchius guentheri indicates that Torin 2 can affect gene expression in brain tissues, providing insights into processes regulated by mTOR and those sensitive to Torin 2 inhibition (Vershinina, Krasnov, Guvatova, & Kudryavtseva, 2022).

Peroxiredoxin-II Structure Analysis

Torin, identified as the decameric human erythrocyte protein identical to thiol-specific antioxidant protein-II (TSA-II) or peroxiredoxin-II (Prx-II), has been studied using transmission electron microscopy (TEM) and X-ray crystallography. This analysis highlights the potential of TEM to reveal valid representations of protein molecule surface features, contributing to the understanding of protein structures (Harris et al., 2001).

Anticancer Activity in B-precursor Acute Lymphoblastic Leukemia

Torin-2 demonstrates significant anticancer activity in B-precursor acute lymphoblastic leukemia (B-pre ALL) by inhibiting cell growth in a dose-dependent manner, inducing apoptosis and autophagy, and affecting cell cycle phases. It targets the PI3K/Akt/mTOR signaling pathway, offering potential as a therapeutic strategy for B-pre ALL (Simioni et al., 2014).

Malaria Treatment

Torin 2 has demonstrated antimalarial activity by targeting the enzymatic steps of pyrimidine biosynthesis essential for Plasmodium proliferation. Inhibition assays and in silico analyses confirm Torin 2's potential as an antimalarial agent, suggesting targets for novel antimalarial drug development (Bosch et al., 2020).

Gene Expression in Annual Killifish

Long-term dietary supplementation with Torin 2 has been shown to affect gene expression in the brain tissue of adult annual killifish Nothobranchius guentheri. This provides insights into the molecular changes in brain tissues under mTOR pathway inhibition, offering a deeper understanding of Torin 2's effects at the genetic level (Guvatova et al., 2021).

Osteoarthritis Treatment

Intra-articular injections of Torin 1, a specific mTOR inhibitor, have shown to reduce the degeneration of articular cartilage in a rabbit osteoarthritis model. This highlights the therapeutic potential of mTOR inhibitors like Torin 1 and potentially Torin 2 in treating osteoarthritis by activating autophagy and reducing inflammation markers (Cheng, Guo, & Cui, 2016).

Safety And Hazards

Torin 2 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Torin 2 has shown potential in cancer research, inhibiting proliferation of lung, breast, colorectal, and cervical cancer cell lines . It has also been suggested that including Torin 2 as a substitute for Rapamycin in the RIST protocol may represent a valid option to be evaluated in prospective clinical trials for relapsed or treatment-refractory high-risk neuroblastoma .

properties

IUPAC Name

9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXXEUUYCAYESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679917
Record name 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Torin 2

CAS RN

1223001-51-1
Record name 9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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